Methoxycarbonyl-D-Nle-Gly-Arg-pNA
Overview
Description
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the cleavage of the peptide bond and release of para-nitroaniline.
Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or other proteases in a buffered aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Hydrolysis: Produces para-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is widely used in scientific research due to its specific interactions with coagulation factors. Some of its applications include:
Biochemical Assays: Used as a substrate in assays to measure the activity of coagulation factors IXa and Xa.
Drug Development: Employed in the screening of potential inhibitors of coagulation factors, which are targets for anticoagulant drugs.
Biological Research: Utilized in studies to understand the mechanisms of blood coagulation and related disorders.
Industrial Applications: Used in the production of diagnostic kits for coagulation factor activity measurement.
Mechanism of Action
Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Ile-Glu-Gly-Arg-pNA: Another synthetic trypsin substrate used in similar biochemical assays.
Methoxycarbonyl-D-Leu-Gly-Arg-pNA: A closely related compound with a different amino acid sequence.
Uniqueness
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is unique due to its specific interaction with coagulation factors IXa and Xa, making it a valuable tool in coagulation research and drug development .
Properties
IUPAC Name |
methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXULFKIPLAHKX-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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